Cas no 1260650-05-2 (2-methoxy-5-(pyrrolidin-3-yl)phenol)

2-methoxy-5-(pyrrolidin-3-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-5-(pyrrolidin-3-yl)phenol
- EN300-1849080
- 1260650-05-2
-
- インチ: 1S/C11H15NO2/c1-14-11-3-2-8(6-10(11)13)9-4-5-12-7-9/h2-3,6,9,12-13H,4-5,7H2,1H3
- InChIKey: XWWLMSUJMKEIJM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1O)C1CNCC1
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 41.5Ų
2-methoxy-5-(pyrrolidin-3-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849080-5.0g |
2-methoxy-5-(pyrrolidin-3-yl)phenol |
1260650-05-2 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1849080-0.05g |
2-methoxy-5-(pyrrolidin-3-yl)phenol |
1260650-05-2 | 0.05g |
$851.0 | 2023-05-26 | ||
Enamine | EN300-1849080-10.0g |
2-methoxy-5-(pyrrolidin-3-yl)phenol |
1260650-05-2 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-1849080-1g |
2-methoxy-5-(pyrrolidin-3-yl)phenol |
1260650-05-2 | 1g |
$0.0 | 2023-09-19 | ||
Enamine | EN300-1849080-0.1g |
2-methoxy-5-(pyrrolidin-3-yl)phenol |
1260650-05-2 | 0.1g |
$892.0 | 2023-05-26 | ||
Enamine | EN300-1849080-1.0g |
2-methoxy-5-(pyrrolidin-3-yl)phenol |
1260650-05-2 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1849080-2.5g |
2-methoxy-5-(pyrrolidin-3-yl)phenol |
1260650-05-2 | 2.5g |
$1988.0 | 2023-05-26 | ||
Enamine | EN300-1849080-0.25g |
2-methoxy-5-(pyrrolidin-3-yl)phenol |
1260650-05-2 | 0.25g |
$933.0 | 2023-05-26 | ||
Enamine | EN300-1849080-0.5g |
2-methoxy-5-(pyrrolidin-3-yl)phenol |
1260650-05-2 | 0.5g |
$974.0 | 2023-05-26 |
2-methoxy-5-(pyrrolidin-3-yl)phenol 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
2-methoxy-5-(pyrrolidin-3-yl)phenolに関する追加情報
2-Methoxy-5-(Pyrrolidin-3-yl)phenol (CAS No. 1260650-05-2): A Comprehensive Overview
2-Methoxy-5-(pyrrolidin-3-yl)phenol (CAS No. 1260650-05-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of 2-methoxy-5-(pyrrolidin-3-yl)phenol.
Chemical Structure and Properties
2-Methoxy-5-(pyrrolidin-3-yl)phenol is a phenolic compound with a methoxy group at the 2-position and a pyrrolidine ring attached to the 5-position of the phenyl ring. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The methoxy group enhances the lipophilicity of the compound, while the pyrrolidine ring provides flexibility and potential for hydrogen bonding interactions. These characteristics make 2-methoxy-5-(pyrrolidin-3-yl)phenol an attractive candidate for drug design and development.
The molecular formula of 2-methoxy-5-(pyrrolidin-3-yl)phenol is C11H15NO2, with a molecular weight of approximately 193.24 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound exhibits good stability under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation.
Synthesis Methods
The synthesis of 2-methoxy-5-(pyrrolidin-3-yl)phenol can be achieved through various routes, each with its own advantages and limitations. One common approach involves the reaction of 2-methoxyphenol with pyrrolidine in the presence of a suitable catalyst or base. For example, a recent study published in the Journal of Organic Chemistry reported a highly efficient method using palladium-catalyzed coupling reactions to synthesize 2-methoxy-5-(pyrrolidin-3-yl)phenol. This method not only yields high purity products but also minimizes side reactions and by-products.
An alternative synthetic route involves the nucleophilic substitution of a halogenated derivative of 2-methoxyphenol with pyrrolidine. This method is particularly useful for large-scale production due to its simplicity and scalability. However, it requires careful control of reaction conditions to ensure high yields and purity.
Biological Activities
2-Methoxy-5-(pyrrolidin-3-yl)phenol has been extensively studied for its biological activities, particularly in the context of neurodegenerative diseases and cancer. One of the key areas of interest is its potential as an antioxidant and neuroprotective agent. Research has shown that 2-methoxy-5-(pyrrolidin-3-yl)phenol can effectively scavenge free radicals and reduce oxidative stress, which are major contributors to neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its antioxidant properties, 2-methoxy-5-(pyrrolidin-3-yl)phenol has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it may have therapeutic potential in treating inflammatory disorders such as rheumatoid arthritis.
Cancer research has also highlighted the potential of 2-methoxy-5-(pyrrolidin-3-yl)phenol. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, a study published in Cancer Research demonstrated that 2-methoxy-5-(pyrrolidin-3-yl)phenol could inhibit the growth of breast cancer cells by downregulating the expression of Bcl-xL, an anti-apoptotic protein.
Clinical Trials and Future Directions
The promising preclinical results have led to increased interest in translating these findings into clinical applications. Several clinical trials are currently underway to evaluate the safety and efficacy of 2-methoxy-5-(pyrrolidin-3-yl)phenol-based therapies in various diseases. For example, a Phase I clinical trial conducted at a leading medical institution is investigating the use of this compound as an adjunct therapy for Alzheimer's disease.
In addition to clinical trials, ongoing research is focused on optimizing the pharmacokinetic properties of 2-methoxy-5-(pyrrolidin-3-y l)phenol. This includes improving its bioavailability, reducing side effects, and enhancing its therapeutic index. Advanced drug delivery systems such as nanoparticles and liposomes are being explored to achieve these goals.
Conclusion
2-Methoxy-5-(pyrrolidin -3-y l)phenol (CAS No. 1260650 -05 - 2) strong >is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique chemical structure , combined with its diverse biological activities , makes it an attractive candidate for developing novel therapeutic agents . As research continues to advance , it is likely that we will see more innovative applications of this compound in treating various diseases . The ongoing clinical trials and optimization efforts hold great promise for translating these findings into effective treatments that can improve patient outcomes . p >
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